molecular formula C32H43N9O6 B1195832 Optalidon CAS No. 60382-50-5

Optalidon

Número de catálogo: B1195832
Número CAS: 60382-50-5
Peso molecular: 649.7 g/mol
Clave InChI: YTEZOIYKTFWJPC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Optalidon is a compound that combines the sedative and hypnotic properties of butalbarbital, the stimulant effects of caffeine, and the analgesic and antipyretic properties of aminopyrine. This combination is used in various pharmaceutical formulations to treat conditions such as tension headaches and insomnia .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of butalbarbital mixture with caffeine and aminopyrine involves the synthesis of each component followed by their combination. Butalbarbital is synthesized through the reaction of diethyl malonate with urea and an appropriate alkyl halide under basic conditions. Caffeine is synthesized from xanthine derivatives, and aminopyrine is synthesized from phenylhydrazine and acetoacetic ester .

Industrial Production Methods

Industrial production of this compound often involves spray-drying techniques to create solid particulates of the aminopyrine-barbital complex. This method combines synthesis, drying, and agglomeration processes into a single step, improving the flowability and packing properties of the final product .

Análisis De Reacciones Químicas

Butalbital Component

Butalbital (C11H16N2O3) undergoes acid-catalyzed hydrolysis in aqueous environments:
Primary pathway:
C11H16N2O3+H2OC5H10O3+C6H8N2O\text{C}_{11}\text{H}_{16}\text{N}_{2}\text{O}_{3}+\text{H}_2\text{O}\rightarrow \text{C}_5\text{H}_{10}\text{O}_3+\text{C}_6\text{H}_8\text{N}_2\text{O}
This yields malonylurea and allylisobutylamine as byproducts . Hydrolysis rates increase under acidic (pH < 3) or basic (pH > 9) conditions, with a half-life reduction of 40% at 40°C compared to room temperature .

Caffeine Component

Caffeine (C8H10N4O2) exhibits limited hydrolysis but reacts with strong bases (e.g., NaOH) to form theophylline :
C8H10N4O2+OHC7H8N4O2+CH3OH\text{C}_8\text{H}_{10}\text{N}_4\text{O}_2+\text{OH}^-\rightarrow \text{C}_7\text{H}_8\text{N}_4\text{O}_2+\text{CH}_3\text{OH}
This reaction occurs at pH > 12 and temperatures exceeding 60°C .

Aminophenazone Component

4-(Dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one is prone to auto-oxidation under aerobic conditions, forming N-oxide derivatives :
C13H17N3O+O2C13H17N3O2\text{C}_{13}\text{H}_{17}\text{N}_3\text{O}+\text{O}_2\rightarrow \text{C}_{13}\text{H}_{17}\text{N}_3\text{O}_2
This reaction is accelerated by light exposure, with a 15% degradation observed after 72 hours under UV light .

Butalbital Stability

Butalbital undergoes hepatic oxidation in vivo:
Primary metabolites:

  • 5-Isobutyl-5-(2,3-dihydroxypropyl) barbituric acid (50.2% yield)

  • 5-Allyl-5-(3-hydroxy-2-methylpropyl) barbituric acid (10.1% yield) .

Excipient Compatibility

This compound formulations show reactivity with:

ExcipientInteraction TypeResultant CompoundStability Impact
LactoseMaillard reactionBrown discolorationReduced by 30%
Magnesium stearateTransacylationStearic acid derivativespH-dependent
Microcrystalline celluloseNoneStable

Dehydration of butalbital in solid-state formulations increases molecular mobility, raising degradation rates by 20% at 40% relative humidity .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals three-stage decomposition:

  • 100–150°C: Loss of adsorbed water (3.2% mass loss)

  • 200–300°C: Butalbital degradation (45% mass loss)

  • 300–400°C: Caffeine and aminophenazone breakdown (51% mass loss)

Activation energy (EaE_a) for butalbital decomposition:
E_a=98.5\\text{kJ mol}\(\text{calculated via Kissinger method})

Photochemical Reactivity

UV irradiation (254 nm) induces radical-mediated cleavage in aminophenazone:
Key products:

  • 4-Methylaminoantipyrine (λmax=285textnm\lambda_{\text{max}}=285\\text{nm})

  • Phenylhydrazine derivatives .

In Vivo Biotransformation

ComponentEnzyme SystemMajor MetabolitesExcretion Route
ButalbitalCYP3A4/CYP2C195-Isobutyl-5-(2,3-dihydroxypropyl) BARenal (59–88%)
AminophenazoneCYP1A2N-Demethylated derivativesHepatic
CaffeineCYP1A2Paraxanthine, TheophyllineRenal (95%)

Plasma half-life ranges:

  • Butalbital: 35–88 hours

  • Caffeine: 3–7 hours .

Aplicaciones Científicas De Investigación

Pharmacological Profile

  • Components :
    • Amidopyrine : An analgesic and antipyretic agent known for its pain-relieving properties.
    • Butalbital : A barbiturate that acts as a sedative and muscle relaxant, often used in combination with other analgesics to enhance pain relief.
    • Caffeine : A stimulant that can enhance the effectiveness of pain relief medications by increasing their absorption and efficacy.
  • Mechanism of Action :
    • The combination of these three components provides a synergistic effect, enhancing pain relief while minimizing the side effects associated with higher doses of individual components. The pharmacokinetic studies indicate that there is no significant alteration in bioavailability when these components are taken together compared to when they are administered separately .

Clinical Applications

This compound has been primarily utilized in the treatment of various headache disorders, including migraines and tension-type headaches. The unique combination allows for effective management of pain while also addressing associated symptoms such as anxiety and muscle tension.

Case Studies

  • Migraine Management :
    • A study evaluated the efficacy of this compound in patients suffering from acute migraine attacks. Patients reported significant pain relief within 30 minutes of administration, with a notable reduction in headache recurrence over a 24-hour period compared to placebo .
  • Tension-Type Headaches :
    • In another clinical trial involving individuals with chronic tension-type headaches, participants receiving this compound experienced improved quality of life metrics, including reduced headache frequency and intensity, compared to those receiving standard analgesics .
  • Pediatric Use :
    • A report on this compound poisoning in children highlighted the importance of careful dosing due to potential toxicity. While the medication can be effective for treating headaches in pediatric patients, it requires cautious administration to avoid adverse effects .

Safety and Side Effects

While this compound is effective for pain management, it is essential to consider its side effects, which may include sedation, dizziness, and gastrointestinal disturbances. Long-term use can lead to dependence due to the butalbital component, necessitating careful monitoring by healthcare providers.

Summary Table: Key Characteristics of this compound

ComponentTypePrimary UseSide Effects
AmidopyrineAnalgesicPain reliefNausea, allergic reactions
ButalbitalBarbiturateSedation, muscle relaxationDrowsiness, dependence potential
CaffeineStimulantEnhance analgesic effectInsomnia, increased heart rate

Mecanismo De Acción

The mechanism of action of butalbarbital involves binding to gamma-aminobutyric acid (GABA) receptors in the brain, increasing the duration of chloride ion channel opening and enhancing the inhibitory effect of GABA. Caffeine acts as a central nervous system stimulant by blocking adenosine receptors. Aminopyrine exerts its analgesic and antipyretic effects by inhibiting the synthesis of prostaglandins .

Propiedades

Número CAS

60382-50-5

Fórmula molecular

C32H43N9O6

Peso molecular

649.7 g/mol

Nombre IUPAC

4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;5-(2-methylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione;1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C13H17N3O.C11H16N2O3.C8H10N4O2/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h5-9H,1-4H3;4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);4H,1-3H3

Clave InChI

YTEZOIYKTFWJPC-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

SMILES canónico

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Key on ui other cas no.

60382-50-5

Sinónimos

optalidon

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.